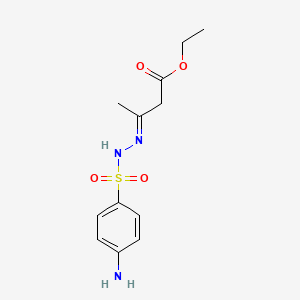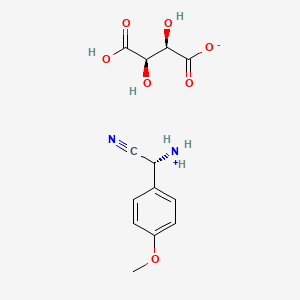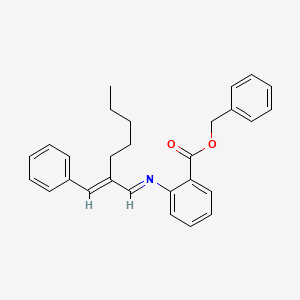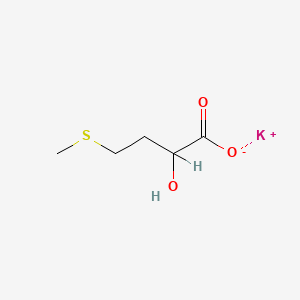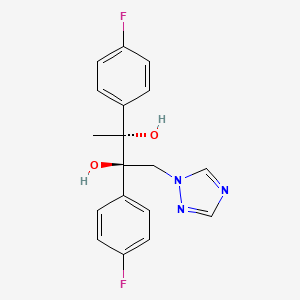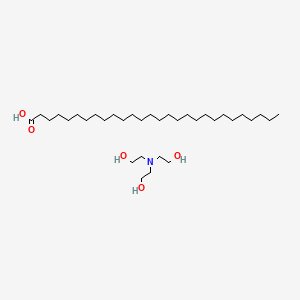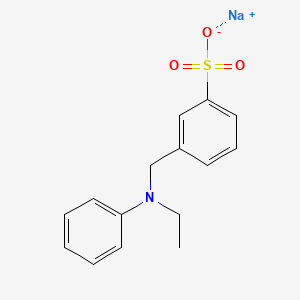
Sodium 3-((ethylanilino)methyl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-((ethylanilino)methyl)benzenesulphonate is a chemical compound with the molecular formula C15H16NNaO3S. It is known for its various applications in scientific research and industry. The compound is characterized by its unique structure, which includes an ethylanilino group attached to a benzenesulphonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((ethylanilino)methyl)benzenesulphonate typically involves the reaction of ethylaniline with benzyl chloride, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The process can be summarized as follows:
Reaction of Ethylaniline with Benzyl Chloride: This step involves the nucleophilic substitution of benzyl chloride by ethylaniline.
Sulfonation: The resulting product is then subjected to sulfonation using sulfuric acid or another sulfonating agent.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-((ethylanilino)methyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The ethylanilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonic acids.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Sodium 3-((ethylanilino)methyl)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a labeling agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and surfactants.
Mécanisme D'action
The mechanism of action of Sodium 3-((ethylanilino)methyl)benzenesulphonate involves its interaction with specific molecular targets. The ethylanilino group can interact with proteins and enzymes, affecting their function. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-((methylphenylamino)methyl)benzenesulphonate
- Sodium 3-((propylanilino)methyl)benzenesulphonate
- Sodium 3-((butylanilino)methyl)benzenesulphonate
Uniqueness
Sodium 3-((ethylanilino)methyl)benzenesulphonate is unique due to its specific ethylanilino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specialized applications.
Propriétés
Numéro CAS |
42480-72-8 |
|---|---|
Formule moléculaire |
C15H16NNaO3S |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
sodium;3-[(N-ethylanilino)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H17NO3S.Na/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
XLOKOTCRRWNBGC-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


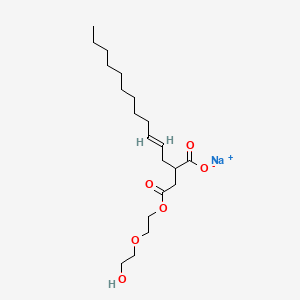
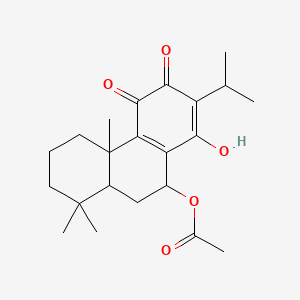

![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
